molecular formula C21H27NaO8S B1141640 4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt CAS No. 112925-31-2

4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt

Cat. No.: B1141640
CAS No.: 112925-31-2
M. Wt: 462.48905
InChI Key:
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Description

4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt is a synthetic steroid hormone known for its potent biological activity. This compound has been extensively studied for its potential therapeutic and toxic effects. It is used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt involves multiple steps. The starting material is typically a steroid precursor, which undergoes a series of chemical reactions including hydroxylation, oxidation, and sulfonation. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control.

Mechanism of Action

The mechanism of action of 4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt involves its interaction with specific molecular targets and pathways. It binds to steroid hormone receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its ability to regulate the activity of enzymes and signaling molecules involved in inflammation, immune response, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cortisone: Another steroid hormone with similar anti-inflammatory properties.

    Hydrocortisone: Known for its use in treating inflammation and allergic reactions.

    Prednisone: A synthetic corticosteroid used to treat a variety of conditions, including autoimmune diseases and allergies.

Uniqueness

4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate, sodium salt is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties. Its sulfate group enhances its solubility and stability, making it suitable for various research and therapeutic applications.

Properties

IUPAC Name

sodium;[2-[(8S,9R,10R,13S,14R,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15+,18-,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQAVLXEMPVTM-VSSARMTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2C(=O)C[C@]4([C@@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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